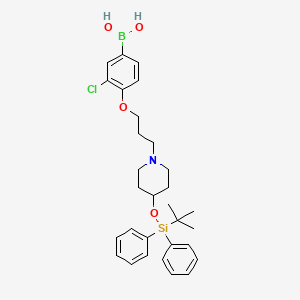
Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate
Vue d'ensemble
Description
Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate, also known as DMOF, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Fluorescent Chemosensors
- Application in Detection and Sensing: A study by Roy (2021) discusses compounds based on 4-methyl-2,6-diformylphenol (DFP), highlighting their use as fluorescent chemosensors. These chemosensors have applications in detecting metal ions, anions, and neutral molecules, showcasing high selectivity and sensitivity. This suggests that compounds with specific structural features, such as fluorophores or specific functional groups, might be explored for their potential in creating sensitive and selective sensors for various analytes in scientific research (Roy, 2021).
Antioxidant Activity
- Antioxidant Analysis: Munteanu and Apetrei (2021) review the analytical methods used in determining antioxidant activity, covering both chemical and electrochemical assays. This area of research is crucial for understanding the antioxidant properties of compounds, which can have implications in food engineering, medicine, and pharmacy. The ability to modulate structural components of compounds like Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate could be investigated for antioxidant potentials, contributing to the development of novel antioxidants (Munteanu & Apetrei, 2021).
Organic Light-Emitting Diodes (OLEDs)
- Materials for OLEDs: Squeo and Pasini (2020) review the use of BODIPY-based materials in OLEDs, highlighting the importance of structural design in developing organic semiconductors. While the specific compound is not directly related to OLEDs, the discussion on the role of structural modifications to achieve desired optoelectronic properties underlines the potential research applications of various organic compounds in developing advanced materials for OLED technology (Squeo & Pasini, 2020).
Mécanisme D'action
Target of Action
Related compounds such as sonidegib, a hedgehog signaling pathway inhibitor, have been shown to target the transmembrane protein smoothened (smo) which plays a role in hedgehog signal transduction .
Mode of Action
For instance, Sonidegib inhibits the regulator Smoothened (Smo), preventing the Hedgehog pathway from functioning .
Biochemical Pathways
Related compounds have been shown to inhibit the hedgehog signaling pathway, which is involved in many human cancers .
Pharmacokinetics
A related compound, a di-mannich derivative of curcumin pyrazole, has been shown to have increased water solubility, which could potentially improve bioavailability .
Result of Action
Related compounds have shown antitumor activity in various animal models .
Propriétés
IUPAC Name |
methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-8-6-17(7-9(2)20-8)13-5-11(15)10(4-12(13)16)14(18)19-3/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQRKWLCLDRHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)



![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)




![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)